N-(3,5-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Overview
Description
N-(3,5-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and anesthetic effects. The presence of fluorine and benzoyl groups in the structure suggests that this compound may have unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via an acylation reaction using 2-fluorobenzoyl chloride and a suitable base.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the dimethylphenyl group.
Reduction: Reduction reactions may target the carbonyl group in the benzoyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for pain relief or inflammation.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide would likely involve interactions with specific molecular targets, such as ion channels, receptors, or enzymes. The fluorobenzoyl group may enhance its binding affinity to these targets, while the piperidine ring could modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-1-benzoylpiperidine-4-carboxamide: Lacks the fluorine atom, which may affect its biological activity.
N-(3,5-dimethylphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical reactivity and pharmacological properties.
N-(3,5-dimethylphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide: The presence of a methyl group instead of fluorine may influence its metabolic stability and efficacy.
Uniqueness
The presence of the fluorine atom in N-(3,5-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide distinguishes it from other similar compounds. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, potentially leading to improved pharmacological profiles.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-14-11-15(2)13-17(12-14)23-20(25)16-7-9-24(10-8-16)21(26)18-5-3-4-6-19(18)22/h3-6,11-13,16H,7-10H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRHFSHUPHXXEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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